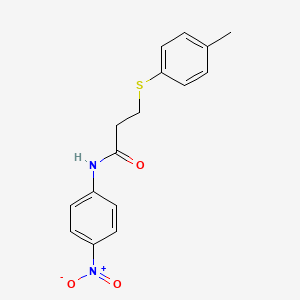

![molecular formula C12H16N2O2S2 B2810556 N-(thiophen-2-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351607-65-2](/img/structure/B2810556.png)

N-(thiophen-2-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(thiophen-2-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide” is a complex organic compound that contains several interesting functional groups and structural features. It includes a thiophene ring, a spirocyclic structure, and a carboxamide group .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds have been synthesized through various methods. For instance, N-(thiophen-2-yl) nicotinamide derivatives were synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .科学的研究の応用

Antiviral Applications

Spirocyclic derivatives, including those related to N-(thiophen-2-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide, have demonstrated significant antiviral activities. A microwave-assisted synthesis approach facilitated the development of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with potent inhibitory effects against influenza A and B viruses. The study found that certain derivatives act as fusion inhibitors, preventing the viral hemagglutinin from undergoing conformational changes necessary for viral entry into host cells (Göktaş et al., 2012). Further research into spirothiazolidinone derivatives showcased their inhibitory action against human coronaviruses, including HCoV-229E, and influenza A virus, demonstrating the scaffold's versatility for antiviral molecule development (Apaydın et al., 2020).

Anticancer Applications

Spirocyclic compounds have also shown promise in anticancer research. New derivatives were evaluated for their in vitro antituberculosis activity and against a panel of 55 human tumor cell lines. Certain compounds exhibited favorable cytotoxic effects on ovarian and renal cancer cell lines, highlighting the therapeutic potential of these structures (Güzel et al., 2006). Additionally, the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes aimed at creating multifunctional modules for drug discovery shows the adaptability of spirocyclic scaffolds in generating structurally diverse compounds with potential anticancer activities (Li et al., 2013).

特性

IUPAC Name |

N-thiophen-2-yl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S2/c15-11(13-10-2-1-8-17-10)14-5-3-12(4-6-14)16-7-9-18-12/h1-2,8H,3-7,9H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQZYMXPETVFDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCS2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(3-fluorophenyl)azetidin-3-yl]acetic acid](/img/structure/B2810473.png)

![ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2810474.png)

![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-phenylethyl]-N-methylcarbamate](/img/structure/B2810475.png)

![1-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2810478.png)

![5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810480.png)

![N-[3-Oxo-3-[3-oxo-2-[2-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2810482.png)

![4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline](/img/structure/B2810485.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2810488.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2810489.png)

![4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol](/img/structure/B2810490.png)

![N-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)prop-2-enamide](/img/structure/B2810496.png)